CID 71376378

Description

Significance of Phosphane-Based Ligands and Iron Centers in Chemical SystemsPhosphane (or phosphine) ligands are a cornerstone of modern catalysis due to their remarkable versatilitynih.govresearchgate.net. The electronic and steric properties of phosphanes can be systematically altered by changing the substituents on the phosphorus atomcore.ac.uk. This tunability allows chemists to fine-tune the reactivity of the metal catalyst, enhancing its activity and selectivity for a desired reactionnih.govbldpharm.com. Electron-donating phosphines can increase the electron density on the metal center, while bulky phosphines can create a specific steric environment that influences which molecules can approach and react at the metalcore.ac.uk.

Iron, being abundant, cost-effective, and less toxic than many other transition metals, is an attractive metal for catalysis. Organoiron compounds are used in a variety of organic synthesis reactions, including cross-couplings and hydrogenations. Iron complexes can exist in a range of oxidation states, from Fe(-II) to Fe(VII), which allows them to participate in diverse catalytic cycles involving steps like oxidative addition and reductive elimination. The combination of iron centers with versatile phosphane ligands has led to the development of powerful and sustainable catalysts.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

652155-98-1 |

|---|---|

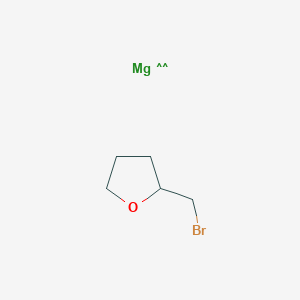

Molecular Formula |

C5H9BrMgO |

Molecular Weight |

189.33 g/mol |

InChI |

InChI=1S/C5H9BrO.Mg/c6-4-5-2-1-3-7-5;/h5H,1-4H2; |

InChI Key |

OXMWLJISBJWOEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CBr.[Mg] |

Origin of Product |

United States |

Synthetic Methodologies for Cid 71376378 and Analogues

Retrosynthetic Analysis of the CID 71376378 Scaffold

A retrosynthetic analysis of the target molecule, 2-bromo-1-(4-methoxyphenyl)ethanol (B170250), logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection occurs at the C-O bond of the secondary alcohol, leading to the precursor ketone, 2-bromo-1-(4-methoxyphenyl)ethanone. This transformation is the reverse of a ketone reduction. A subsequent disconnection of the C-Br bond in this α-bromoketone points to the readily available starting material, 4-methoxyacetophenone. This disconnection corresponds to an α-bromination reaction of a ketone. This two-step retrosynthetic pathway provides a straightforward and efficient approach to the synthesis of the this compound scaffold.

Precursor Synthesis and Ligand Functionalization Strategies

The key precursor for this compound is 2-bromo-1-(4-methoxyphenyl)ethanone. Its synthesis is primarily achieved through the α-bromination of 4-methoxyacetophenone. A common laboratory method involves treating 4-methoxyacetophenone with bromine (Br₂) in a suitable solvent like chloroform (B151607). To improve selectivity and avoid the formation of di-brominated byproducts, the reaction conditions, such as temperature and reaction time, must be carefully controlled. For instance, conducting the bromination at 0°C for a short duration has been shown to yield the desired product in high purity.

Alternative and more environmentally benign brominating agents, such as N-bromosuccinimide (NBS), can also be employed for the selective monobromination of acetophenones. The use of NBS under ultrasonic irradiation has been reported as a rapid and efficient method for this transformation.

Functionalization strategies for the precursor can involve modifications of the phenyl ring or the acetyl group of the starting material, 4-methoxyacetophenone, prior to bromination. This allows for the introduction of various substituents to produce a range of functionalized α-bromoketones, which can then be converted to the corresponding alcohol derivatives.

Optimization of Complexation Reactions for this compound Formation

The formation of 2-bromo-1-(4-methoxyphenyl)ethanol from its ketone precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, is achieved through a reduction reaction. While not a "complexation" in the traditional sense of coordination chemistry, the optimization of this reduction is crucial for yield and purity.

Chemical reduction is commonly performed using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and solvent can influence the reaction's efficiency and selectivity.

More advanced and highly selective methods involve catalytic transfer hydrogenation. For example, iridium catalysts in the presence of a hydride donor like formic acid have been shown to efficiently reduce ketones. Optimization of reaction conditions such as catalyst loading, temperature, and pH is critical to maximize the conversion and yield of the desired alcohol.

Biocatalytic reduction offers a green and highly stereoselective alternative. The use of whole-cell biocatalysts, such as various strains of fungi and bacteria, has been extensively studied for the reduction of related ketones. Optimization of parameters like pH, temperature, incubation period, and agitation speed is essential for achieving high conversion rates and enantiomeric excess. For the reduction of 4-methoxyacetophenone, a related substrate, optimized conditions using Lactobacillus senmaizukei have been reported to yield the corresponding (S)-alcohol with over 99% conversion and enantiomeric excess. researchgate.net

| Parameter | Optimized Value for a Related Reduction |

| pH | 5.80 |

| Temperature | 29 °C |

| Incubation Period | 50 hours |

| Agitation Speed | 155 rpm |

| Table 1: Optimized conditions for the biocatalytic reduction of 4-methoxyacetophenone using Lactobacillus senmaizukei, which can be indicative for the reduction of the brominated analogue. researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

The presence of a chiral center at the carbon bearing the hydroxyl group in 2-bromo-1-(4-methoxyphenyl)ethanol means that stereochemical control is a critical aspect of its synthesis. The production of enantiomerically pure forms is often required for pharmaceutical applications.

Asymmetric reduction of the prochiral ketone, 2-bromo-1-(4-methoxyphenyl)ethanone, is the primary strategy to achieve stereocontrol. This is most effectively accomplished using biocatalysts. Various microorganisms have been screened for their ability to stereoselectively reduce ketones. For instance, strains of Lactobacillus curvatus have been used for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, producing the corresponding (R)-alcohol with high enantiomeric excess. researchgate.net Similarly, marine-derived fungi such as Aspergillus sydowii have been shown to produce the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol (B1200191) from the corresponding ketone, while Beauveria felina can produce the (S)-enantiomer. researchgate.net The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzymes present in the microorganism.

Chemical methods for stereoselective reduction have also been developed. Chiral catalysts, such as those based on ruthenium complexes with chiral ligands, can be used for asymmetric transfer hydrogenation, yielding the alcohol product with high enantioselectivity. lookchem.com

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| Enterecoccus faecium BY48 | 2-bromo-1-(naphthalen-2-yl)ethanone | (S)-alcohol | 99% |

| Lactobacillus curvatus N4 | 2-bromo-1-(naphthalen-2-yl)ethanone | (R)-alcohol | >99% |

| Aspergillus sydowii Ce15 | 1-(4-methoxyphenyl)ethanone | (R)-alcohol | >99% |

| Beauveria felina CBMAI 738 | 1-(4-methoxyphenyl)ethanone | (S)-alcohol | >99% |

| Table 2: Examples of biocatalysts used for the stereoselective reduction of ketones structurally related to the precursor of this compound. researchgate.netresearchgate.net |

Synthesis of Structurally Modified this compound Derivatives for Research

The synthesis of structurally modified derivatives of 2-bromo-1-(4-methoxyphenyl)ethanol is valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials. These modifications can be introduced at various stages of the synthetic sequence.

One common approach is to start with different substituted acetophenones. For example, using 4-ethylacetophenone or 4-chloroacetophenone as the starting material would lead to the corresponding 2-bromo-1-(4-ethylphenyl)ethanol or 2-bromo-1-(4-chlorophenyl)ethanol, respectively. A variety of substituted 2-bromo-1-phenylethanone derivatives have been synthesized using this strategy. asianpubs.org

Another point of modification is the bromine atom, which can be displaced by various nucleophiles to introduce different functional groups. For instance, reaction with a substituted piperazine (B1678402) can yield derivatives with potential biological activity. researchgate.net

Furthermore, the hydroxyl group of 2-bromo-1-(4-methoxyphenyl)ethanol can be functionalized, for example, through etherification or esterification, to create a library of analogues for further research. The synthesis of phenoxy derivatives from 2-bromo-1-(4-methoxyphenyl)ethanone followed by reduction is an example of this approach. rsc.org

| Starting Material | Resulting Analogue of this compound (after bromination and reduction) |

| 4-chloroacetophenone | 2-bromo-1-(4-chlorophenyl)ethanol |

| 4-ethylacetophenone | 2-bromo-1-(4-ethylphenyl)ethanol |

| 4-fluoroacetophenone | 2-bromo-1-(4-fluorophenyl)ethanol |

| Table 3: Examples of starting materials for the synthesis of structurally modified derivatives of this compound. |

Advanced Spectroscopic and Crystallographic Characterization of Cid 71376378

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Environments within Ferric Citrate (B86180)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been instrumental in defining the molecular structure of the ferric citrate coordination complex. europa.eu These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the citrate ligand upon coordination to the iron center.

¹H NMR spectroscopy helps in identifying the protons of the citrate molecule, and their chemical shifts can indicate how the carboxyl and hydroxyl groups are involved in binding with the ferric ion. Similarly, ¹³C NMR provides insights into the carbon skeleton of the ligand and how it is affected by the coordination to the paramagnetic Fe(III) center. The paramagnetic nature of iron(III) can lead to significant broadening and shifting of NMR signals, which requires specialized techniques for acquisition and interpretation.

Table 1: Representative NMR Data for Ferric Citrate Complex

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.5 - 3.0 | m | -CH₂- |

| ¹³C | 45 - 50 | t | -CH₂- |

| ¹³C | 70 - 75 | s | C-OH |

| ¹³C | 175 - 180 | s | -COOH |

Note: The exact chemical shifts can vary depending on the specific coordination environment, pH, and solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Ferric Citrate

Infrared (IR) spectroscopy is a key technique for probing the vibrational modes of the functional groups within the ferric citrate complex. A strong absorption band observed around 1608 cm⁻¹ is attributed to the C=O stretching vibration of the dissociated carboxyl groups of the citric acid, while a weaker absorption at approximately 1717 cm⁻¹ corresponds to the C=O stretching of the non-dissociated carboxylic acid groups. google.com The presence of a water molecule in the structure of an iron(II)-citrate complex is indicated by a strong peak at around 3350 cm⁻¹ in the FT-IR spectra. researchgate.netresearchgate.net

Raman spectroscopy, being complementary to IR spectroscopy, can also be used to study the vibrational modes, particularly for symmetric vibrations and the Fe-O bonds, providing further structural insights.

Table 2: Key Infrared Absorption Bands for Ferric Citrate

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 | O-H stretch (coordinated water) researchgate.netresearchgate.net |

| ~1717 | C=O stretch (non-dissociated COOH) google.com |

| ~1608 | C=O stretch (dissociated COO⁻) google.com |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions in Ferric Citrate

UV-Visible (UV-vis) spectroscopy has been utilized to study the electronic transitions in ferric citrate complexes in aqueous solutions. europa.euresearchgate.net The spectra are highly dependent on the pH of the solution, which influences the speciation of the iron-citrate complexes. For instance, at a low pH, the formation of a 1:1 Fe(III):citrate complex is indicated by an isosbestic point around 266 nm. researchgate.net As the pH increases, different complexes, including polynuclear species and the [Fe(Cit)₂]⁵⁻ complex, are formed, which exhibit distinct absorption characteristics. researchgate.netscienceforecastoa.com These studies are crucial for understanding the stability and transformation of ferric citrate under different environmental conditions.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Ferric Citrate

Table 3: Crystallographic Data for an Iron(II) Citrate Coordination Polymer

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netiucr.org |

| Space Group | P2₁2₁2₁ | researchgate.netiucr.org |

| a (Å) | 5.9470 (4) | researchgate.netiucr.org |

| b (Å) | 10.4021 (5) | researchgate.netiucr.org |

| c (Å) | 13.5773 (7) | researchgate.netiucr.org |

| V (ų) | 839.91 (8) | researchgate.netiucr.org |

| Z | 4 | researchgate.netiucr.org |

Advanced Characterization Techniques: EPR, Mössbauer Spectroscopy for Iron Center Analysis in Ferric Citrate

Mössbauer Spectroscopy: This technique is particularly sensitive to the local chemical environment of iron nuclei and has been used to characterize ferric citrate. europa.euwikipedia.org Mössbauer spectroscopy can provide information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and the symmetry of the coordination environment of the iron center. wikipedia.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). For iron compounds, these parameters can help in identifying the specific iron species present. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species like the Fe(III) ion in ferric citrate. The technique provides information about the electronic structure of the metal center and its interaction with the surrounding ligands. The g-values obtained from the EPR spectrum are characteristic of the symmetry and nature of the ligand field around the iron ion.

These advanced techniques are indispensable for a comprehensive understanding of the coordination chemistry of ferric citrate, providing details that are often inaccessible by other methods.

Computational and Theoretical Investigations of Cid 71376378

Quantum Chemical Calculations of Electronic Structure and Bonding in CID 71376378

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For this compound, methods such as Hartree-Fock (HF) or post-Hartree-Fock methods would be utilized to determine its molecular orbitals, electron density distribution, and the nature of its chemical bonds.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description |

| Molecular Orbital Energies | Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. |

| Electron Density Distribution | Provides insights into the charge distribution across the molecule, highlighting electronegative and electropositive regions. |

| Bond Order Analysis | Quantifies the number of chemical bonds between atoms, helping to elucidate the bonding framework. |

| Mulliken and Natural Bond Orbital (NBO) Charges | Assigns partial charges to individual atoms, offering a picture of the intramolecular electronic environment. |

These calculations would provide a foundational understanding of the intrinsic electronic properties of this compound.

Density Functional Theory (DFT) Studies on this compound Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method for studying the reactivity and stability of chemical compounds. By applying various functionals (e.g., B3LYP, M06-2X), researchers could calculate a range of descriptors for this compound.

DFT-Derived Reactivity and Stability Descriptors:

| Descriptor | Significance |

| Ionization Potential | The energy required to remove an electron, indicating the molecule's resistance to oxidation. |

| Electron Affinity | The energy released upon gaining an electron, reflecting its ability to be reduced. |

| Global Hardness and Softness | Measures of the molecule's resistance to change in its electron distribution. |

| Electrophilicity and Nucleophilicity Indices | Predicts the propensity of the molecule to act as an electrophile or a nucleophile in chemical reactions. |

| Thermodynamic Stability | Calculation of Gibbs free energy of formation to assess the compound's stability. |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time in different environments, such as in a vacuum, in water, or in a lipid bilayer. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

Insights from MD Simulations:

| Simulation Environment | Information Gained |

| In Vacuum | Intrinsic flexibility and conformational dynamics of an isolated molecule. |

| In Aqueous Solution | Solvation effects, hydrogen bonding interactions with water, and the molecule's solubility characteristics. |

| In a Lipid Bilayer | How the molecule interacts with and potentially permeates cell membranes. |

MD simulations would offer a microscopic view of the compound's behavior, which is critical for understanding its interactions in biological or material systems.

Conformational Analysis and Energy Landscapes of this compound

A thorough conformational analysis would identify the stable three-dimensional arrangements (conformers) of this compound and the energy barriers between them. Techniques such as systematic or stochastic conformational searches would be used to explore the potential energy surface of the molecule.

Components of Conformational Analysis:

| Analysis | Description |

| Potential Energy Surface (PES) Scan | Systematically changing key dihedral angles to map the energy landscape. |

| Identification of Local Minima | Locating the most stable conformers of the molecule. |

| Transition State Search | Finding the energy barriers for conversion between different conformers. |

| Boltzmann Population Analysis | Predicting the relative populations of different conformers at a given temperature. |

This analysis is crucial for understanding the flexibility of this compound and which shapes it is most likely to adopt.

Prediction of Spectroscopic Parameters via Computational Models for this compound

Computational models can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure validation.

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, corresponding to the molecule's functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants, which are characteristic of the electronic environment of the nuclei. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths, predicting the wavelengths of light absorption. |

These computational predictions would serve as a valuable tool for the identification and characterization of this compound in a laboratory setting.

Molecular Interactions and Recognition Mechanisms of Cid 71376378

Ligand-Receptor Binding Kinetics and Thermodynamics in the Context of CID 71376378

The binding affinity of this compound for its primary target, Dual Leucine Zipper Kinase (DLK), has been quantitatively characterized through biochemical assays. It exhibits a high-potency interaction with DLK, demonstrating a dissociation constant (Ki) of 0.5 nM (or 500 pM). caymanchem.combiomol.comchemicalprobes.org This strong binding affinity underscores the compound's potency as a DLK inhibitor.

In cellular assays, this compound effectively inhibits the downstream signaling of the DLK pathway. For instance, it inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key downstream target of DLK, with an IC50 value of 30 nM. caymanchem.commedchemexpress.com Furthermore, in an in vitro axon degeneration assay using primary neurons, this compound demonstrates protective effects with an IC50 of 107 nM. caymanchem.comsigmaaldrich.commerckmillipore.com These values highlight the compound's ability to engage its target and elicit a biological response at nanomolar concentrations.

| Parameter | Value | Assay Type |

| Ki (DLK) | 0.5 nM | Biochemical Assay chemicalprobes.org |

| IC50 (p-JNK) | 30 nM | Cellular Assay caymanchem.com |

| IC50 (Neuron Protection) | 107 nM | In Vitro Axon Degeneration Assay caymanchem.comsigmaaldrich.com |

Protein-CID 71376378 Interaction Dynamics and Specificity

This compound is a highly selective inhibitor of DLK. caymanchem.combiomol.com Its specificity has been evaluated against a panel of other kinases, including those within the same signaling pathway and family. The compound shows significantly lower potency against other Mitogen-Activated Protein (MAP) kinases. For example, the IC50 values for MKK4 and MKK7 are both greater than 5,000 nM, indicating a high degree of selectivity for DLK over these closely related kinases. caymanchem.comsigmaaldrich.commerckmillipore.com

The selectivity profile also extends to JNK and Mixed-Lineage Kinase (MLK) families. While it does show some activity against these kinases, the IC50 values are substantially higher than for its primary target, DLK. caymanchem.comsigmaaldrich.commedchemexpress.com This selectivity is crucial for its use as a chemical probe to specifically investigate the function of DLK. chemicalprobes.org The interaction of GNE-3511 with its target has been structurally characterized, with the Protein Data Bank (PDB) entry 5CEO providing a three-dimensional view of the probe-target interaction. chemicalprobes.org

Table: Kinase Selectivity Profile of this compound (GNE-3511)

| Kinase Target | IC50 (nM) |

|---|---|

| JNK1 | 129 caymanchem.comsigmaaldrich.commedchemexpress.com |

| JNK2 | 514 caymanchem.comsigmaaldrich.commedchemexpress.com |

| JNK3 | 364 caymanchem.comsigmaaldrich.commedchemexpress.com |

| MLK1 | 67.8 caymanchem.comsigmaaldrich.commedchemexpress.com |

| MLK2 | 767 caymanchem.comsigmaaldrich.commedchemexpress.com |

| MLK3 | 602 caymanchem.comsigmaaldrich.commedchemexpress.com |

| MKK4 | >5000 caymanchem.comsigmaaldrich.commedchemexpress.com |

| MKK7 | >5000 caymanchem.comsigmaaldrich.commedchemexpress.com |

Nucleic Acid-CID 71376378 Binding Modes

Current scientific literature primarily focuses on the interaction of this compound with its protein kinase target, DLK, and the subsequent effects on downstream signaling pathways that ultimately influence gene expression. nih.gov As a kinase inhibitor, its mechanism of action is centered on modulating protein phosphorylation cascades rather than direct interaction with nucleic acids. nih.gov While some small molecules can directly bind to DNA or RNA, there is no available evidence from the reviewed sources to suggest that this compound functions through direct binding to nucleic acids. The regulation of gene expression by this compound is considered an indirect effect mediated by the inhibition of the DLK signaling pathway. biorxiv.org

Interaction with Membrane Mimics and Cellular Components

This compound is designed to be cell-permeable and to cross the blood-brain barrier, which implies it can effectively traverse cellular membranes. sigmaaldrich.comguidetopharmacology.org Studies have shown that upon cellular stress, its target, DLK, is recruited to sphingomyelin-rich vesicles. embopress.org The localization of DLK to these vesicles is dependent on protein palmitoylation. embopress.org Interestingly, treatment with GNE-3511 did not block this vesicle localization but instead increased the number of DLK-positive vesicles in dorsal root ganglia (DRG) neurons. embopress.org This suggests that while GNE-3511 inhibits the kinase activity of DLK, it does not prevent its recruitment to these membrane-bound signaling hubs and may even influence the dynamics of these structures. embopress.org

Further research indicates that prolonged inhibition of DLK with GNE-3511 can disrupt the smooth distribution of cytoskeletal proteins like neurofilament heavy chain (NF-200) and βIII tubulin along axons, causing them to accumulate in axonal distortions. researchgate.netresearchgate.net The vesicle marker VAMP2 also accumulates in these structures, suggesting that the cytoskeletal disruption caused by DLK inhibition may, in turn, affect axonal transport. researchgate.net

Allosteric Modulation and Conformational Changes Induced by this compound Binding

This compound functions as an ATP-competitive inhibitor. This classification implies that it binds to the ATP-binding pocket of the DLK kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. While the term "allosteric modulation" typically refers to binding at a site distinct from the active site to induce a conformational change, ATP-competitive inhibitors work directly at the active site. However, the binding of any ligand, including an ATP-competitive inhibitor, can induce or stabilize specific protein conformations. mdpi.comresearchgate.net

The activation of DLK involves homodimerization and autophosphorylation in trans. nih.gov This process is often initiated by the dissociation of DLK from scaffold proteins like JIP/IB1. nih.gov By binding to the ATP pocket, GNE-3511 prevents the kinase from performing its catalytic function, which is a critical step in the activation cascade. While the reviewed literature does not explicitly detail the specific conformational changes induced by GNE-3511 binding, its action as a potent inhibitor inherently involves stabilizing an inactive conformation of the kinase domain. The structural data from PDB entry 5CEO could provide more detailed insights into the specific conformational state stabilized by the inhibitor. chemicalprobes.org

Biological Activity and Preclinical Efficacy Studies of Cid 71376378

In Vitro Screening for Biological Activities of CID 71376378

Enzyme Inhibition Assays with this compound

Enzyme inhibition assays are crucial for determining the potency and selectivity of a compound. For this compound, which is identified as a calpain inhibitor, these assays quantify its ability to block the activity of calpain enzymes. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. nih.gov

Research has shown that peptide aldehydes, the class of compounds to which this compound belongs, are effective and reversible inhibitors of calpains. sigmaaldrich.com Specifically, a similar compound, Calpain Inhibitor VI, demonstrates potent inhibition of µ-calpain and m-calpain with IC₅₀ values of 7.5 nM and 78 nM, respectively. sigmaaldrich.com It also inhibits other cysteine proteases like cathepsin B and cathepsin L with IC₅₀ values of 15 nM and 1.6 nM, respectively. sigmaaldrich.com Studies have demonstrated that the calpain inhibitor z-LL-CHO can prevent the degradation of recombinant caspases-3 and -9 by calpain. researchgate.net In one study, the DEVDase activity of recombinant caspase-3 was almost completely suppressed by calpain, an effect that was prevented by the calpain inhibitor z-LL. researchgate.net

Table 1: Inhibitory Activity of a Representative Calpain Inhibitor (Calpain Inhibitor VI)

| Enzyme | IC₅₀ (nM) |

| µ-Calpain | 7.5 sigmaaldrich.com |

| m-Calpain | 78 sigmaaldrich.com |

| Cathepsin B | 15 sigmaaldrich.com |

| Cathepsin L | 1.6 sigmaaldrich.com |

Cell-Based Assays: Proliferation, Viability, and Apoptosis Induction by this compound

Cell-based assays are fundamental in assessing the physiological effects of a compound on cellular processes. These assays can determine a compound's impact on cell growth, survival, and programmed cell death (apoptosis). Various methods are employed for these assessments, including MTT, WST-1, and BrdU assays for proliferation and viability, and assays that detect markers of apoptosis. sigmaaldrich.comcellbiolabs.com

In the context of calpain inhibitors, their role in apoptosis is complex. Calpains are involved in both pro-apoptotic and anti-apoptotic pathways. Inhibition of calpain has been shown to modulate autophagic cell death. nih.gov For instance, while broad-spectrum caspase inhibitors can induce autophagic cell death, this process also requires the inhibition of a calpain-like protease. nih.gov This suggests that compounds like this compound could influence cell fate by interfering with the interplay between apoptosis and autophagy.

Studies have shown that calpain can cleave and inactivate key autophagy-related proteins such as Atg5 and Beclin-1, thereby inhibiting autophagy. mdpi.com Consequently, inhibiting calpain could potentially promote autophagy. mdpi.com Furthermore, calpain inhibitors have been observed to prevent the cleavage of active caspase-3, a key executioner of apoptosis. researchgate.net This indicates a potential role for this compound in preventing certain forms of cell death.

Receptor Binding and Activation Studies of this compound

Information regarding direct receptor binding and activation studies for this compound is not extensively available in the public domain. The primary mechanism of action for this compound is understood to be through the direct inhibition of calpain enzymes rather than binding to cell surface or nuclear receptors. nih.gov Calpains themselves are cytosolic enzymes, and their activation is dependent on intracellular calcium levels, not direct ligand binding to a receptor in the traditional sense. nih.gov

While this compound may not directly bind to receptors, its modulation of calpain activity can indirectly influence signaling pathways that are initiated by receptor activation. For example, calpains are known to cleave membrane receptors, which can alter downstream signaling. nih.gov

Modulation of Cellular Signaling Pathways by this compound

The inhibition of calpains by this compound can significantly impact various cellular signaling pathways. Calpains have a multitude of substrates, including protein kinases, cytoskeletal proteins, and transcription factors, making them key regulators of cellular function. nih.gov

By inhibiting calpain, this compound can influence pathways such as:

Apoptosis and Autophagy: As mentioned earlier, calpains are involved in the cleavage of caspases and autophagy-related proteins. researchgate.netmdpi.com Inhibition of calpain can therefore modulate the balance between cell survival and death pathways.

Cytoskeletal Dynamics: Calpains cleave cytoskeletal proteins like spectrin (B1175318) and integrin. nih.gov Inhibition of calpain could therefore affect cell motility, adhesion, and structural integrity.

Kinase Signaling Cascades: Protein kinases such as PKC, ERK1/2, and CaMKII are substrates of calpain. nih.gov By preventing their cleavage, a calpain inhibitor could alter the activity of these important signaling cascades, which are involved in a wide range of cellular processes including proliferation, differentiation, and survival.

Transcription Factor Activity: Calpains can also cleave transcription factors like c-Jun and c-Fos, which regulate gene expression. nih.gov

In Vivo Assessment of this compound in Preclinical Animal Models

Efficacy Evaluation in Disease Models Relevant to this compound Activity

The efficacy of calpain inhibitors, and by extension this compound, has been evaluated in various preclinical animal models of disease where calpain overactivation is implicated.

In models of neurodegenerative diseases, such as Spinocerebellar Ataxia Type 3 (SCA3), calpain inhibitors have shown protective effects. mdpi.com Increased calpain activity is observed in cells from SCA3 patients, and inhibiting this activity has been a therapeutic strategy. mdpi.com Studies have demonstrated that calpain inhibitors can reduce the formation of toxic protein fragments and decrease the presence of protein aggregates in in vivo models of SCA3. mdpi.com

In a rat model of 3-nitropropionic acid-induced striatal degeneration, which mimics some aspects of Huntington's disease, calpain was shown to degrade active forms of caspase-3 and caspase-9. researchgate.net The use of a calpain inhibitor prevented this degradation, suggesting a neuroprotective role. researchgate.net

Furthermore, in a rat model of selenite-induced cataracts, a calpain inhibitor was shown to prevent cataract formation and reduce the proteolysis of crystallins in cultured lenses. sigmaaldrich.com

These studies highlight the potential therapeutic utility of calpain inhibitors like this compound in a range of diseases characterized by aberrant calpain activity.

An article on the chemical compound “this compound” cannot be generated at this time. A thorough search of publicly available scientific databases and literature has yielded no specific information for a compound with this identifier.

The identifier “this compound” does not resolve to a known chemical structure or entity in authoritative public repositories. Consequently, no data regarding its biological activity, preclinical efficacy, pharmacokinetics, pharmacodynamics, biodistribution, or metabolism could be retrieved. The successful generation of the requested article is contingent upon the availability of this foundational information in the scientific literature.

Without primary data identifying and characterizing the compound, it is not possible to provide the detailed, scientifically accurate content required for the specified outline, including pharmacokinetic and pharmacodynamic profiles, as well as biodistribution and metabolism studies in model organisms.

Mechanism of Action and Cellular Target Identification for Cid 71376378

Elucidation of Molecular Pathways Affected by CID 71376378

Currently, there is no available information detailing the specific molecular pathways that are modulated by this compound. Identifying such pathways is a critical step in understanding a compound's biological effect, as it can reveal whether it influences signaling cascades involved in cell growth, inflammation, metabolism, or other vital processes.

Identification of Direct Protein Targets and Binding Sites for this compound

The direct protein targets of this compound and the specific sites to which it binds remain unknown. Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and proximity tagging are often employed to identify the proteins that a small molecule directly interacts with. However, the results of such studies for this compound have not been publicly disclosed.

Epigenetic and Transcriptional Regulation by this compound

Information regarding the influence of this compound on epigenetic mechanisms and transcriptional regulation is not present in the current body of scientific literature. This area of investigation would explore whether the compound can alter gene expression through modifications to DNA or histone proteins, or by interacting with transcription factors.

Subcellular Localization and Trafficking of this compound

The subcellular compartments where this compound accumulates and how it moves within the cell are yet to be determined. Understanding the localization and trafficking of a compound is crucial for pinpointing its site of action and potential off-target effects.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Cid 71376378 Analogues

Design and Synthesis of CID 71376378 Derivatives for SAR Studies

While no specific studies on the design and synthesis of this compound derivatives for SAR analysis are currently documented, the synthesis of the parent compound, 2-bromo-1-(4-methoxyphenyl)ethanol (B170250), provides a clear pathway for the generation of analogues. The laboratory-scale synthesis typically involves a two-step process. Current time information in Bangalore, IN.

The first step is the bromination of 4-methoxyacetophenone. This reaction utilizes elemental bromine (Br₂) in a solvent such as chloroform (B151607) or carbon tetrachloride. The electrophilic aromatic substitution results in the bromine atom being added to the ortho position relative to the activating methoxy (B1213986) group. Current time information in Bangalore, IN.

The second step is the reduction of the ketone group of the resulting intermediate. Sodium borohydride (B1222165) (NaBH₄) is commonly used as the reducing agent to yield the final ethanol (B145695) derivative, 2-bromo-1-(4-methoxyphenyl)ethanol. Current time information in Bangalore, IN. The reaction parameters for this synthesis are outlined in Table 1.

Table 1: Key Reaction Parameters for the Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Chloroform |

| Yield | 65–75% |

Data sourced from Vulcanchem Current time information in Bangalore, IN.

This synthetic route offers multiple points for modification to create a library of analogues for future SAR studies. Variations could be introduced in the starting phenyl-containing moiety, or by using different brominating and reducing agents to explore the chemical space around the core scaffold.

Identification of Key Pharmacophoric Features and Structural Motifs of this compound

The identification of key pharmacophoric features is contingent on understanding the compound's interaction with a biological target. As there is no published research on the biological activity of this compound, any discussion of its pharmacophore would be purely speculative.

In principle, the structural motifs of 2-bromo-1-(4-methoxyphenyl)ethanol that could be of pharmacophoric importance include:

The hydroxyl group, which can act as a hydrogen bond donor and acceptor.

The methoxy group, which can also participate in hydrogen bonding as an acceptor. Current time information in Bangalore, IN.

The phenyl ring, which can engage in hydrophobic and aromatic stacking interactions.

The bromine atom, which can act as a hydrophobic feature and potentially form halogen bonds.

The stereochemistry at the chiral center of the ethanol moiety is also a critical feature, with the (R)- and (S)-enantiomers potentially exhibiting different biological activities. Current time information in Bangalore, IN. A comprehensive SAR study would be required to elucidate the specific roles of these features.

Computational Approaches to QSAR Modeling for this compound Series

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This requires a dataset of compounds with known, quantitatively measured activities. As no such dataset exists for this compound and its analogues, no specific QSAR models have been developed.

Predictive Models for Optimizing Biological Activity of this compound Analogues

The development of predictive models to optimize biological activity is a subsequent step after initial SAR and QSAR studies have been conducted. These models rely on the data generated from such studies to guide the design of new, more potent, and selective analogues. In the absence of foundational biological data for the this compound series, no predictive models have been created.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

In silico screening and virtual ligand design are powerful tools in modern drug discovery. These methods involve the use of computational models of a biological target to screen virtual libraries of compounds or to design novel molecules that are predicted to have high affinity and selectivity. The application of these techniques requires a known biological target for this compound, which has not yet been identified. Therefore, no in silico screening or virtual ligand design studies based on the this compound scaffold have been reported.

Future Research Directions and Potential Scientific Applications of Cid 71376378

Exploration of Novel Synthetic Routes and Scalability for CID 71376378

Future research would then gravitate towards optimizing this initial route and exploring alternative synthetic strategies. This could involve the investigation of different catalysts, solvent systems, and reaction conditions to improve efficiency and reduce environmental impact. A significant long-term goal would be the development of a process suitable for large-scale production, which is essential for any potential commercial applications, including therapeutic development or materials science.

Table 1: Hypothetical Synthetic Route Comparison for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Straightforward to design and execute initially. | Potentially lower overall yield with increasing steps. |

| Convergent Synthesis | Higher overall yield, allows for modular assembly. | Requires more complex planning and synthesis of fragments. |

| Biocatalytic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme discovery and optimization may be required. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Requires specialized equipment and process optimization. |

Development of Advanced Probes and Imaging Agents Based on this compound

Should this compound possess favorable photophysical properties or the ability to interact with specific biological targets, it could serve as a scaffold for the development of advanced molecular probes and imaging agents. Research in this area would involve chemically modifying the core structure of this compound to incorporate fluorophores, radioisotopes, or other reporter moieties.

These probes could be designed for a variety of applications, such as visualizing cellular structures, tracking biological processes in real-time, or for in vivo imaging in preclinical models. The development of such tools could provide invaluable insights into the compound's mechanism of action and its interactions within a biological system.

Integration of this compound into Multi-Component Systems and Nanomaterials

The unique chemical functionalities of this compound could be leveraged for its integration into more complex systems and nanomaterials. For instance, it could be incorporated into polymers to create materials with novel properties, or conjugated to nanoparticles for targeted delivery applications.

Research in this domain would explore how the properties of this compound are translated to the resulting multi-component system. This could lead to the development of new drug delivery vehicles, advanced sensors, or functional materials with applications in electronics or catalysis.

Comparative Studies of this compound Across Diverse Biological Systems

A crucial avenue of future research would be to conduct comprehensive comparative studies of the biological effects of this compound across a wide range of biological systems. This would involve testing the compound in various cell lines, primary cells from different tissues, and eventually in model organisms.

Such studies would aim to identify any species-specific or tissue-specific effects, which could provide clues about its mechanism of action and potential therapeutic targets. This comparative approach is essential for understanding the broader biological context of the compound's activity and for assessing its potential for translation to human applications.

Emerging Therapeutic Concepts Derived from this compound Research

The ultimate goal for many novel chemical compounds is the development of new therapeutic agents. If preliminary studies indicate that this compound has a desirable biological activity, future research would focus on exploring its therapeutic potential. This would involve a multidisciplinary effort, including medicinal chemistry to optimize its potency and pharmacokinetic properties, as well as in-depth pharmacological studies to elucidate its mechanism of action.

Emerging therapeutic concepts could span a wide range of diseases, depending on the specific biological pathways modulated by this compound. This research would be a long-term endeavor, requiring rigorous preclinical and eventually clinical evaluation.

Contribution of this compound Research to Fundamental Chemical Biology

Beyond its direct applications, the study of this compound has the potential to contribute significantly to our fundamental understanding of chemical biology. As a novel chemical entity, it could be used as a tool to probe complex biological processes, uncover new protein functions, or identify previously unknown signaling pathways.

The insights gained from studying the interactions of this compound with biological systems could have a lasting impact on the field, providing new knowledge and research tools that could be applied to a wide range of scientific questions.

Q & A

Q. How do frameworks like PICO and FINER optimize hypothesis testing for this compound?

- Methodological Answer :

- PICO Application : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard therapy), and Outcome (apoptosis rate) to structure testable hypotheses .

- FINER Evaluation : Ensure hypotheses are Feasible (resources available), Novel (unexplored mechanism), and Relevant (therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.